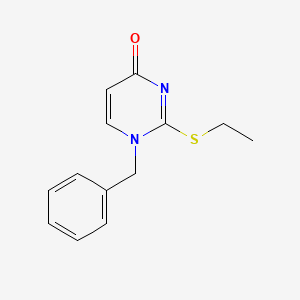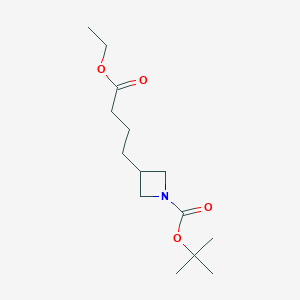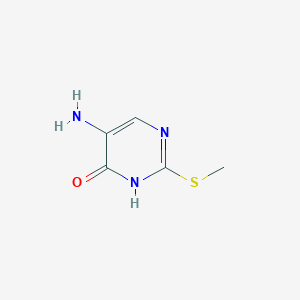![molecular formula C20H14BrN B12927412 Acridine, 9-[4-(bromomethyl)phenyl]- CAS No. 183170-02-7](/img/structure/B12927412.png)
Acridine, 9-[4-(bromomethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-(Bromomethyl)phenyl)acridine: is a compound belonging to the acridine family, characterized by a bromomethyl group attached to the phenyl ring at the 4-position. Acridine derivatives are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities . The unique planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-(Bromomethyl)phenyl)acridine typically involves the bromination of 9-phenylacridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of 9-(4-(Bromomethyl)phenyl)acridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in 9-(4-(Bromomethyl)phenyl)acridine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic medium are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers are formed.
Oxidation Products: Aldehydes or carboxylic acids are the major products of oxidation reactions.
Applications De Recherche Scientifique
Chemistry: 9-(4-(Bromomethyl)phenyl)acridine is used as a building block in the synthesis of more complex acridine derivatives. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology and Medicine: The compound exhibits significant biological activity, including anticancer and antimicrobial properties. It is used in the development of new therapeutic agents targeting cancer cells and microbial infections .
Industry: In the industrial sector, 9-(4-(Bromomethyl)phenyl)acridine is used in the production of dyes, pigments, and fluorescent materials. Its unique chemical properties make it suitable for applications in material sciences and photophysics .
Mécanisme D'action
The mechanism of action of 9-(4-(Bromomethyl)phenyl)acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also inhibits topoisomerase enzymes, which are essential for DNA unwinding and replication . These interactions lead to the cytotoxic effects observed in cancer cells .
Comparaison Avec Des Composés Similaires
9-Phenylacridine: Lacks the bromomethyl group but shares the acridine core structure.
9-(Bromomethyl)acridine: Similar structure but without the phenyl ring substitution.
Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalating properties.
Uniqueness: 9-(4-(Bromomethyl)phenyl)acridine is unique due to the presence of both the bromomethyl group and the phenyl ring, which enhance its reactivity and biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogues .
Propriétés
Numéro CAS |
183170-02-7 |
|---|---|
Formule moléculaire |
C20H14BrN |
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
9-[4-(bromomethyl)phenyl]acridine |
InChI |
InChI=1S/C20H14BrN/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-12H,13H2 |
Clé InChI |
NNSHIMQSNARBAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)


![12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12927347.png)
![1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate](/img/structure/B12927353.png)

![1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12927366.png)

![3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12927374.png)

![6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B12927382.png)



